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5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene

Catalog No.
S14006522
CAS No.
M.F
C7H5BrClNO2S
M. Wt
282.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene

Product Name

5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene

IUPAC Name

5-bromo-2-chloro-1-methylsulfanyl-3-nitrobenzene

Molecular Formula

C7H5BrClNO2S

Molecular Weight

282.54 g/mol

InChI

InChI=1S/C7H5BrClNO2S/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3

InChI Key

LHSAUJVRVGCELX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1Cl)[N+](=O)[O-])Br

5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene is an organic compound with the molecular formula C₇H₅BrClN₄O₂S. This compound is characterized by its unique combination of functional groups, including bromine, chlorine, nitro, and methylsulfanyl. Typically, it appears as a white to pale yellow solid at room temperature. It serves as an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and halogens reduces the reactivity of the compound towards electrophilic aromatic substitution reactions.
  • Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic substitution, particularly at the ortho and para positions relative to the nitro group.

Common reactions include:

  • Reduction: The nitro group can be reduced to an amine through catalytic hydrogenation or metal-acid reduction.
  • Substitution: Nucleophiles (e.g., hydroxide ions) can replace halogen atoms under basic conditions, leading to various substituted benzene derivatives .

The synthesis of 5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene typically involves several steps:

  • Nitration: Starting from 2-methyl-1-chlorobenzene, nitration is performed to introduce the nitro group, yielding 2-methyl-1-chloro-4-nitrobenzene.
  • Bromination: The nitrated compound undergoes bromination under controlled conditions to yield the final product.

In industrial settings, these reactions are scaled up in large reactors with precise control over temperature and reagent concentrations to ensure high yields and purity .

5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene has several applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: The compound is utilized in the development of new drugs and therapeutic agents.
  • Material Science: It is employed in synthesizing polymers and advanced materials due to its unique chemical structure .

Several compounds share structural similarities with 5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-2-chloro-6-nitrotoluene885518950.89
5-Bromo-3-chloro-2-fluoro-1-nitrobenzene885519130.87
1-Bromo-4-nitrobenzene100-00-90.85
5-Bromo-1-chloro-2-methyl-3-nitrobenzene247281060.90

Uniqueness: What sets 5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene apart from these similar compounds is its specific arrangement of functional groups, which influences its reactivity patterns and makes it a valuable intermediate in organic synthesis .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

280.89129 g/mol

Monoisotopic Mass

280.89129 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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